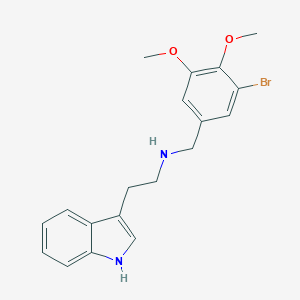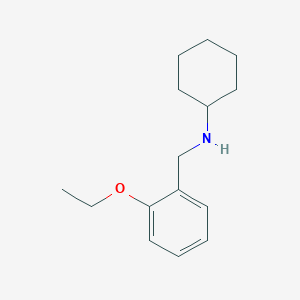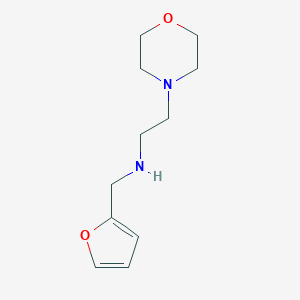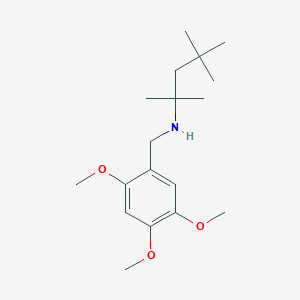![molecular formula C16H16BrN5O3 B499421 4-amino-N-[2-({[5-(4-bromophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B499421.png)
4-amino-N-[2-({[5-(4-bromophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-[2-({[5-(4-bromophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a complex organic compound that features a unique structure combining a bromophenyl group, a furan ring, and an oxadiazole ring. This compound is of interest due to its potential biological and pharmacological activities, making it a subject of research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[2-({[5-(4-bromophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide typically involves multiple steps. One common approach is to start with the bromination of a phenyl ring, followed by the formation of a furan ring through cyclization reactions. The oxadiazole ring is then introduced via a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process would be a key consideration for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-N-[2-({[5-(4-bromophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Aplicaciones Científicas De Investigación
4-amino-N-[2-({[5-(4-bromophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-amino-N-[2-({[5-(4-bromophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other derivatives of oxadiazole, furan, and bromophenyl groups. Examples include:
- 4-(4-bromophenyl)-thiazol-2-amine
- 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrazol-1-yl)ethyl)-1,2,5-oxadiazole-3-carboxamide .
Uniqueness
What sets 4-amino-N-[2-({[5-(4-bromophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C16H16BrN5O3 |
|---|---|
Peso molecular |
406.23g/mol |
Nombre IUPAC |
4-amino-N-[2-[[5-(4-bromophenyl)furan-2-yl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C16H16BrN5O3/c17-11-3-1-10(2-4-11)13-6-5-12(24-13)9-19-7-8-20-16(23)14-15(18)22-25-21-14/h1-6,19H,7-9H2,(H2,18,22)(H,20,23) |
Clave InChI |
NXPYPQXLFSVYAT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CNCCNC(=O)C3=NON=C3N)Br |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(O2)CNCCNC(=O)C3=NON=C3N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B499339.png)

![2-[2-bromo-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B499342.png)
![N-{4-[(4-methoxybenzyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B499343.png)

![N-[(3-methylthiophen-2-yl)methyl]cyclohexanamine](/img/structure/B499345.png)
![2-{4-[(Benzylamino)methyl]-2-bromo-6-methoxyphenoxy}acetamide](/img/structure/B499346.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B499348.png)
![N'-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B499352.png)
![1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B499353.png)

![2-{[(9-ethylcarbazol-3-yl)methyl]amino}butan-1-ol](/img/structure/B499359.png)
![N-[4-(benzyloxy)benzyl]-N-(2-furylmethyl)amine](/img/structure/B499361.png)
